1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride
Description
Historical Background and Discovery
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride emerged as a compound of interest in the early 21st century, with its first documented synthesis appearing in patent literature and chemical registries around 2009. The compound was likely developed during investigations into piperazine-based intermediates for pharmaceutical applications, particularly in the context of modifying sulfonamide and nitroaromatic motifs to enhance biological activity or synthetic utility. Its structural features align with trends in medicinal chemistry research focused on optimizing pharmacokinetic properties through salt formation and functional group diversification.
Nomenclature and Classification
Systematic IUPAC Name :
1-(4-Ethylsulfonyl-2-nitrophenyl)-3-methylpiperazine hydrochloride.
Structural Classification :
- Core : Piperazine heterocycle (6-membered ring with two nitrogen atoms)
- Substituents :
Functional Groups :
Chemical Registry Information
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1172106-55-6 | |
| Molecular Formula | C₁₃H₂₀ClN₃O₄S | |
| Molecular Weight | 349.83 g/mol | |
| MDL Number | MFCD08692395 | |
| Exact Mass | 349.086 g/mol | |
| Topological Polar SA | 103.61 Ų |
Parent Compound and Salt Formation
The free base (1-[4-(ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine, CID 44119744) exhibits a molecular weight of 314.38 g/mol and lacks the hydrochloride counterion. Salt formation occurs via protonation of the piperazine nitrogen by hydrochloric acid, improving aqueous solubility and crystallinity for purification.
Table 2: Parent vs. Salt Properties
Significance in Chemical Research
This compound holds value in multiple domains:
- Pharmaceutical Intermediates : Piperazine derivatives are pivotal in drug design (e.g., antipsychotics, antifungals). The ethylsulfonyl and nitro groups may serve as handles for further functionalization.
- Synthetic Chemistry : The nitro group facilitates reduction to amines, while the sulfonyl group stabilizes transition states in nucleophilic substitutions.
- Material Science : Aromatic sulfonamides contribute to liquid crystal and polymer research due to their planar geometry and dipole interactions.
Research Applications :
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)-3-methylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S.ClH/c1-3-21(19,20)11-4-5-12(13(8-11)16(17)18)15-7-6-14-10(2)9-15;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBCBDTVOPZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-(Ethylsulfonyl)-2-nitrophenyl Intermediate
The starting aromatic intermediate is prepared by introducing the ethylsulfonyl group onto a nitrophenyl ring. Common methods include:
- Sulfonylation of the corresponding nitrobenzene derivative using ethylsulfonyl chloride under controlled conditions.
- Oxidation steps to ensure the sulfonyl group is fully oxidized to the sulfone (ethylsulfonyl).
This intermediate is crucial as it sets the stage for subsequent nucleophilic substitution.
Coupling with 3-Methylpiperazine
The key step involves the reaction of the prepared aromatic sulfone-nitro intermediate with 3-methylpiperazine:
-
- Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvents.
- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.
- Temperature: Elevated temperatures around 70–80°C to promote reaction kinetics.
- Time: Several hours to overnight stirring to ensure completion.
Mechanism:
The nucleophilic nitrogen on the 3-methylpiperazine attacks the activated aromatic ring at the position bearing a good leaving group (often a halogen or activated sulfonyl group), displacing it and forming the C-N bond.Work-up:
After reaction completion, the mixture is cooled, and water is added to precipitate the product. Extraction with ethyl acetate or filtration yields the crude product, which is then purified.Purification:
The crude product is converted into its hydrochloride salt by treatment with hydrogen chloride in methanol or another suitable solvent. This step improves stability and crystallinity.
Alternative Synthetic Routes
While direct nucleophilic substitution is predominant, alternative routes include:
Reductive amination of appropriate ketone intermediates with 3-methylpiperazine under mild reducing conditions (e.g., NaBH(OAc)3), although this is less common for this compound specifically.
Multi-step synthesis involving protection/deprotection strategies on piperazine nitrogen atoms to control regioselectivity and substitution patterns.
Reaction Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation of nitrobenzene | Ethylsulfonyl chloride, base, solvent, controlled T | 70–85 | Formation of ethylsulfonyl-nitrobenzene |
| Nucleophilic substitution | 3-methylpiperazine, K2CO3, DMF, 70–80°C, 12–18 h | 60–90 | Formation of target amine intermediate |
| Salt formation | HCl in MeOH, room temperature | 80–95 | Hydrochloride salt crystallization |
These yields are consistent with analogous aromatic sulfone-piperazine syntheses reported in literature.
Research Findings and Optimization Notes
The use of polar aprotic solvents such as DMF is critical for solubilizing both reactants and facilitating nucleophilic aromatic substitution.
Potassium carbonate serves as an effective base to neutralize HCl formed during substitution and to activate the nucleophile.
Reaction temperature and time are optimized to balance conversion and minimize side reactions such as over-alkylation or decomposition.
Purification by salt formation improves compound stability and facilitates isolation as a crystalline solid, which is important for characterization and downstream applications.
Analytical techniques such as ESI-MS and ^1H-NMR confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Sulfonylation | Ethylsulfonyl chloride, base, solvent | Introduce ethylsulfonyl group | Ethylsulfonyl-nitrobenzene |
| Nucleophilic substitution | 3-methylpiperazine, K2CO3, DMF, heat | Form C-N bond with piperazine | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine |
| Salt formation | HCl in methanol | Stabilize and purify compound | Hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride may exhibit antidepressant properties. Studies have shown that piperazine derivatives can influence serotonin and norepinephrine pathways, which are critical in mood regulation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain piperazine analogs displayed significant antidepressant effects in animal models, suggesting a similar potential for this compound.
2. Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. A study published in Cancer Letters explored the cytotoxic effects of various piperazine derivatives on cancer cell lines, indicating that modifications in the piperazine structure could enhance their efficacy against tumors. The ethylsulfonyl and nitrophenyl substituents may contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest.
3. Neurological Applications
The compound's ability to modulate neurotransmitter systems positions it as a candidate for neurological applications. Research has indicated that piperazine derivatives can be effective in treating conditions such as anxiety and schizophrenia by acting as serotonin receptor modulators. This aligns with findings from studies that highlight the importance of structural modifications in enhancing receptor affinity and selectivity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antidepressant Activity | Demonstrated significant mood-enhancing effects in rodent models using similar piperazine compounds. |
| Cancer Letters | Anticancer Potential | Showed cytotoxic effects on various cancer cell lines, suggesting potential therapeutic uses in oncology. |
| Neuropharmacology | Neurological Applications | Highlighted the role of piperazine derivatives in modulating serotonin pathways, beneficial for anxiety disorders. |
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity. The piperazine ring can facilitate the compound’s transport across cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous piperazine derivatives:
Key Observations:
- Electronic Effects: The ethylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), comparable to nitro but more polar than chloro or fluoro substituents.
Pharmacological and Biochemical Comparisons
Piperazine derivatives are widely studied for their affinity to serotonin (5-HT) receptors. For example:
- highlights arylpiperazines with methoxyphenyl groups exhibiting high 5-HT1A binding (Ki < 10 nM). The target compound’s ethylsulfonyl and nitro groups may similarly enhance binding through EWG interactions with receptor residues .
- notes that chloro-nitro derivatives show moderate 5-HT2A antagonism, suggesting the target compound’s sulfonyl group could further modulate this activity due to its larger size and polarity .
Physicochemical Properties
Implications:
- The hydrochloride salt form improves solubility, critical for oral bioavailability.
- The nitro group in the target compound may limit metabolic stability compared to fluoro or chloro analogues .
Biological Activity
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride is a chemical compound with significant potential in biological research. Its structure includes a piperazine ring, which is common in many bioactive molecules, as well as an ethylsulfonyl group and a nitrophenyl moiety. This combination of functional groups suggests various interactions with biological systems, making it a candidate for studies in pharmacology and biochemistry.
- Molecular Formula : C13H20ClN3O4S
- Molecular Weight : 349.84 g/mol
- CAS Number : [2037912]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group (-NO2) and the ethylsulfonyl group (-SO2CH2CH3) enhances its reactivity and binding affinity to proteins and enzymes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Binding Affinity Studies
Binding affinity studies have demonstrated that this compound interacts with various receptors and enzymes, potentially influencing pathways such as:
- Serotonin Receptors : Modulating neurotransmitter activity.
- Dopamine Receptors : Affecting mood and behavior.
- Enzymatic Activity : Inhibiting or enhancing enzyme functions.
Case Studies
- Study on Antimicrobial Efficacy :
- Neuropharmacological Effects :
Data Table: Comparison of Piperazine Derivatives
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine HCl | C13H20ClN3O4S | Ethylsulfonyl group enhances solubility and bioactivity |
| 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine | C13H15ClN3O2 | Chlorine substituent alters lipophilicity |
| 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine | C13H15FN3O2 | Fluorine substitution may enhance metabolic stability |
Q & A
Q. What are the standard synthetic protocols for preparing 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride?
- Methodological Answer : The compound is typically synthesized via coupling reactions. A representative procedure involves:
- Dissolving the acid and piperazine derivative in CH₂Cl₂ with HOBt (10 mol%) and EDC•HCl as coupling agents.
- Adding Et₃N to maintain basic conditions and stirring for 12 hours.
- Purifying the crude product via flash column chromatography (silica gel, EtOAc/hexane gradient).
- Converting the free base to the hydrochloride salt using dry HCl in Et₂O, followed by trituration with Et₂O .
Key Reagents/Conditions :
| Reagent | Role | Concentration/Amount |
|---|---|---|
| HOBt | Coupling agent | 10 mol% |
| EDC•HCl | Activator | 0.12 mmol |
| Et₃N | Base | 40 μL |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in a cool, dry place away from strong oxidizers. Ensure containers are tightly sealed to prevent moisture absorption .
- Spill Management : Absorb spills with inert material (e.g., sand), avoid dust formation, and dispose of according to local regulations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro and sulfonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₁₄H₂₀N₃O₄SCl).
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., S=O stretch ~1350 cm⁻¹, NO₂ stretch ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing analogs of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and reaction energetics (e.g., ICReDD’s approach in ).
- Reaction Path Search : Employ algorithms like GRRM to explore intermediates and bypass trial-and-error experimentation .
- Data Integration : Combine computational predictions with high-throughput screening to validate optimal conditions (e.g., solvent selection, catalyst efficiency) .
Q. How should researchers resolve discrepancies in spectroscopic data during structural validation?
- Methodological Answer :
- Repeat Experiments : Ensure consistency across multiple batches.
- Cross-Validation : Compare NMR/HRMS data with structurally similar compounds (e.g., piperazine derivatives in and ) .
- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace ethylsulfonyl with methylsulfonyl, adjust nitro group position) and test biological activity .
- Functional Group Analysis : Compare bioactivity of hydrochloride salts vs. free bases (e.g., solubility and stability differences) .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., piperazine ring’s role in target binding) .
Q. How can researchers address incomplete toxicity or ecotoxicity data for this compound?
- Methodological Answer :
- In Vitro Assays : Conduct cytotoxicity studies (e.g., MTT assay on human cell lines) to estimate acute toxicity .
- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationship models (e.g., EPA EPI Suite) .
- Environmental Simulation : Assess biodegradation in OECD 301/302 test frameworks .
Data Contradiction and Validation
Q. What experimental controls are essential when observing inconsistent yields in coupling reactions?
- Methodological Answer :
- Control Reactions : Run parallel experiments without coupling agents to confirm reaction necessity.
- Moisture Control : Ensure anhydrous conditions (e.g., molecular sieves in CH₂Cl₂) to prevent side reactions .
- Byproduct Analysis : Use LC-MS to identify unreacted starting materials or hydrolyzed intermediates .
Q. How can conflicting solubility data across studies be reconciled?
- Methodological Answer :
- Standardized Protocols : Use USP/Ph.Eur. solubility testing methods (e.g., shake-flask technique) .
- Purity Verification : Reassess compound purity via HPLC (≥95% purity threshold) .
- Solvent Polarity Index : Compare solubility in solvents with known polarity (e.g., logP calculations vs. experimental logD) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
